2-(3-Fluoro-2-hydroxyphenyl)propanenitrile
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Overview
Description
2-(3-Fluoro-2-hydroxyphenyl)propanenitrile is an organic compound that features a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)propanenitrile typically involves the introduction of a fluorine atom and a nitrile group onto a phenyl ring. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring. The nitrile group can be introduced via a cyanation reaction. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-hydroxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-2-oxophenyl)propanenitrile.
Reduction: Formation of 2-(3-Fluoro-2-hydroxyphenyl)propanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-2-hydroxyphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-hydroxyphenyl)propanenitrile
- 2-(3-Bromo-2-hydroxyphenyl)propanenitrile
- 2-(3-Methyl-2-hydroxyphenyl)propanenitrile
Uniqueness
2-(3-Fluoro-2-hydroxyphenyl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H8FNO/c1-6(5-11)7-3-2-4-8(10)9(7)12/h2-4,6,12H,1H3 |
InChI Key |
GIIJJEWMXXZIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
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